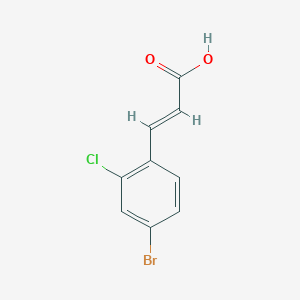

3-(4-Bromo-2-chlorophenyl)acrylic acid

Description

Propriétés

IUPAC Name |

(E)-3-(4-bromo-2-chlorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClO2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQASDWBWCLYMJB-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Br)Cl)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90680698 | |

| Record name | (2E)-3-(4-Bromo-2-chlorophenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233055-24-7 | |

| Record name | (2E)-3-(4-Bromo-2-chlorophenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Process Description:

- Starting Material: 4-bromo-2-chlorobenzaldehyde.

- Reagents: Malonic acid (active methylene compound), base such as pyridine or piperidine.

- Mechanism: The base deprotonates malonic acid to form a carbanion, which nucleophilically attacks the aldehyde carbonyl carbon. This forms a β-hydroxy intermediate, which undergoes dehydration to yield the α,β-unsaturated acrylic acid derivative.

- Reaction Conditions: Typically conducted under reflux in solvents like pyridine or ethanol; water elimination drives the formation of the double bond.

- Purification: Recrystallization or column chromatography to isolate the pure acrylic acid.

Key Features:

- Produces the (2E)-isomer predominantly due to thermodynamic stability.

- Yields are generally high and the method is straightforward and scalable.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Aldehyde + Malonic acid | Pyridine or piperidine, reflux | β-Hydroxy intermediate formation |

| Dehydration | Acid-base interplay or heating | Formation of double bond (acrylic acid) |

| Purification | Recrystallization or chromatography | Pure this compound |

This method is well-documented and forms the backbone of most laboratory and industrial syntheses of this compound.

Palladium-Catalyzed Coupling Reactions

Recent advances have introduced palladium-catalyzed cross-coupling reactions as alternative synthetic routes, especially for functionalized acrylic acids.

Process Description:

- Starting Materials: Halogenated aryl compounds and acrylic acid derivatives or maleic anhydride.

- Catalysts: Palladium supported catalysts (e.g., Pd/C, Pd(PPh3)4).

- Mechanism: The palladium catalyst facilitates carbon-carbon bond formation between the aryl halide and the acrylic acid moiety via oxidative addition, transmetallation, and reductive elimination steps.

- Reaction Conditions: Typically conducted under inert atmosphere, elevated temperatures, and in solvents like DMF or toluene.

- Advantages: Allows for selective functionalization and incorporation of various substituents, offering versatility in synthesizing analogs.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Aryl halide + acrylic acid derivative | Pd catalyst, base, elevated temperature | Formation of substituted acrylic acid |

This method is valuable for synthesizing this compound analogs and is gaining traction for complex molecule synthesis.

Multi-step Synthetic Routes via Intermediates

Some synthetic routes involve preparing intermediates such as 3-bromo-3-(2-chlorophenyl)-2-formylamino-acrylic acid ethyl ester or isocyano-acrylic acid esters, which are then converted into the target acrylic acid.

Process Description:

- Step 1: Halogenated phenyl derivatives are reacted with reagents like N-bromosuccinimide for selective bromination.

- Step 2: Formation of formylamino-acrylic acid esters through condensation and subsequent purification by flash chromatography.

- Step 3: Conversion of esters to isocyano-acrylic acid derivatives using reagents like POCl3 and triethylamine.

- Step 4: Final hydrolysis or amination steps to yield the acrylic acid.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Bromination | N-bromosuccinimide, triethylamine | Halogenated intermediate |

| Ester formation | Condensation, flash chromatography | Formylamino-acrylic acid ester |

| Isocyanation | POCl3, triethylamine | Isocyano-acrylic acid ester |

| Amination/Hydrolysis | Isobutylamine, NaHCO3 quenching | Target acrylic acid |

This multi-step approach allows for fine-tuning of substituents and is useful in research settings for generating diverse derivatives.

Comparative Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Knoevenagel Condensation | 4-bromo-2-chlorobenzaldehyde, malonic acid | Pyridine or piperidine, reflux | Simple, high yield, scalable | Limited to certain substituents |

| Palladium-Catalyzed Coupling | Halogenated aryl halides, acrylic acid derivatives | Pd catalyst, base, elevated temp | Versatile, selective functionalization | Requires expensive catalysts |

| Multi-step via Intermediates | Halogenated phenyl derivatives | N-bromosuccinimide, POCl3, amines | Allows structural modification | More complex, multiple steps |

Research Findings and Notes

- The Knoevenagel condensation remains the most widely used and reliable method for preparing this compound due to its simplicity and efficiency.

- Palladium-catalyzed methods offer advanced synthetic flexibility, especially for introducing additional functional groups or preparing analogs, but require careful catalyst handling and optimization.

- Multi-step synthetic routes involving halogenation and ester intermediates provide access to structurally diverse compounds but are more labor-intensive and suited for specialized research.

- Purity and isomeric control (favoring the (2E)-isomer) are critical for applications in pharmaceuticals and materials science.

- Future research is directed towards optimizing catalytic systems and exploring greener, more sustainable synthesis protocols.

Analyse Des Réactions Chimiques

Esterification and Amidation

The carboxylic acid group undergoes nucleophilic acyl substitution under standard conditions:

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) in acidic or coupling agent-mediated conditions to form corresponding esters. For example, methyl ester derivatives are synthesized using SOCl₂/MeOH, achieving yields >70% .

-

Amidation : Couples with amines (e.g., aniline derivatives) via carbodiimide-mediated reactions. A Pd-catalyzed protocol with maleic anhydride and aryl halides yields acrylamide derivatives at 130°C .

Table 1: Esterification and Amidation Conditions

| Reaction Type | Reagents/Conditions | Yield | Product Application |

|---|---|---|---|

| Esterification | SOCl₂, MeOH, reflux | 73–88% | Intermediate for cross-coupling |

| Amidation | EDC/HCl, DMF, RT | 68–85% | Pharmaceutical precursors |

Cross-Coupling Reactions

The bromine substituent facilitates palladium-catalyzed couplings:

-

Heck Reaction : The vinyl group participates in olefin insertion with aryl halides. For example, Pd@PS nanoparticles catalyze coupling with iodobenzenes at 130°C, yielding biarylacrylic acids .

-

Suzuki-Miyaura : Bromine undergoes substitution with boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ and K₂CO₃, forming biphenyl derivatives .

Table 2: Cross-Coupling Reaction Parameters

| Reaction | Catalyst | Substrate | Temperature | Yield |

|---|---|---|---|---|

| Heck Coupling | Pd@PS | 4-Iodoacetophenone | 130°C | 74% |

| Suzuki Coupling | Pd(PPh₃)₄ | Phenylboronic Acid | 80°C | 68% |

Electrophilic Aromatic Substitution

The electron-withdrawing carboxylic acid group directs electrophiles to the meta positions of the halogenated phenyl ring:

-

Nitration : Reacts with HNO₃/H₂SO₄ to introduce nitro groups at the 3-position relative to halogens .

-

Halogenation : Bromine or chlorine can be added using N-bromosuccinimide (NBS) or Cl₂ gas, though competing double-bond reactivity may occur .

Reduction and Hydrogenation

-

Double-Bond Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduces the α,β-unsaturated bond to form 3-(4-bromo-2-chlorophenyl)propionic acid .

-

Decarboxylation : Thermal treatment (~200°C) or radical initiators (e.g., AIBN) remove CO₂, yielding styrene derivatives .

Nucleophilic Addition to the Double Bond

The electron-deficient double bond undergoes conjugate additions:

-

Thiol Addition : Mercaptans (e.g., ethanethiol) add to the β-position in basic conditions .

-

Organometallic Reagents : Grignard reagents (e.g., MeMgBr) form β-substituted propionic acids .

Halogen Exchange Reactions

The bromine atom undergoes nucleophilic aromatic substitution (SNAr) under harsh conditions:

Key Research Findings

-

The bromine atom’s superior leaving-group ability over chlorine enables selective functionalization in cross-coupling .

-

Steric hindrance from the 2-chloro substituent slows electrophilic substitution at the ortho position .

-

Ionic liquid-mediated syntheses improve reaction efficiency and reduce side products compared to traditional solvents .

This compound’s dual halogenation and conjugated system make it a versatile intermediate for synthesizing bioactive molecules and advanced materials. Experimental protocols emphasize catalyst selection and temperature control to optimize regioselectivity and yield.

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of 3-(4-Bromo-2-chlorophenyl)acrylic acid is C₉H₆BrClO₂, with a molecular weight of 261.50 g/mol. The compound features a conjugated double bond typical of acrylic acids, which contributes to its electrophilic behavior. This unique structure allows it to serve as a versatile building block in chemical synthesis.

Synthesis of Pharmaceutical Intermediates

This compound is primarily utilized as a precursor in the synthesis of various pharmaceuticals. Its ability to introduce specific functional groups into target molecules facilitates the development of new compounds with tailored therapeutic properties.

Case Study:

- A study highlighted its role in synthesizing anti-inflammatory agents, where modifications to the acrylic acid backbone led to enhanced biological activity compared to existing drugs .

Potential Antimicrobial Activity

Research indicates that derivatives of acrylic acids, including this compound, may exhibit antimicrobial properties. The presence of halogen atoms can influence the compound's interaction with biological targets.

Data Table: Antimicrobial Activity of Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(4-Chlorophenyl)acrylic acid | Chlorine substituent only | Moderate antibacterial activity |

| 3-(4-Bromo-phenyl)acrylic acid | Bromine substituent only | Low antifungal activity |

| This compound | Dual halogenation | Potentially enhanced antimicrobial effects |

This table illustrates that while similar compounds have shown varying degrees of biological activity, the unique combination of bromine and chlorine in this compound may provide distinct advantages.

Agrochemical Applications

This compound is also explored for its potential in agrochemicals. Its electrophilic nature allows it to participate in reactions that can lead to the development of herbicides and pesticides.

Case Study:

- Research conducted on the synthesis of herbicidal agents demonstrated that modifications using this acrylic acid derivative resulted in compounds with improved efficacy against common agricultural pests .

Material Science Applications

In material science, this compound is investigated for its potential use in polymer synthesis and as a modifier for various materials.

Polymerization Studies

The compound can be polymerized to create materials with specific properties suitable for coatings or adhesives.

Data Table: Polymerization Characteristics

| Polymer Type | Monomer Used | Properties Enhanced |

|---|---|---|

| Acrylic Polymers | This compound | Increased thermal stability |

| Copolymers | Mixtures with other acrylates | Improved mechanical strength |

These polymers demonstrate enhanced performance characteristics due to the incorporation of this compound.

Mécanisme D'action

The mechanism of action of 3-(4-Bromo-2-chlorophenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways, resulting in its observed biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

Halogen Position and Type

3-(4-Chlorophenyl)acrylic acid (CAS: 1615-02-7):

- 3-(4-Bromophenyl)acrylic acid: Structure: Para-Br substituent without Cl. Crystallography: Monoclinic crystal system (C2 space group), density 1.405 g/cm³ . Synthesis: Prepared via bromination of cinnamic acid derivatives .

Functional Group Modifications

- Molecular weight: 254.65 g/mol. Impact: Reduced conjugation lowers reactivity compared to acrylic acid derivatives .

Sodium salt of 3-(4-bromo-2-chlorophenyl)-2-methylacrylic acid (CAS: 162929-60-4):

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Water) | LogP |

|---|---|---|---|---|---|

| 3-(4-Bromo-2-chlorophenyl)acrylic acid | C₉H₆BrClO₂ | 261.53 | Not reported | Low | ~3.2* |

| 3-(4-Chlorophenyl)acrylic acid | C₉H₇ClO₂ | 182.60 | 233–235 | Insoluble | 2.8 |

| 3-(4-Bromophenyl)acrylic acid | C₉H₇BrO₂ | 227.06 | 220–222 | Insoluble | 3.1 |

| 2-(4-Bromo-2-chlorophenyl)acetic acid | C₈H₆BrClO₂ | 249.49 | 120–122 | Moderate | 2.5 |

*Estimated based on halogen contributions.

Activité Biologique

3-(4-Bromo-2-chlorophenyl)acrylic acid is an organic compound with the molecular formula C₉H₆BrClO₂. Its structure features a conjugated double bond characteristic of acrylic acids, along with bromine and chlorine substituents on the phenyl ring. This unique composition raises interest in its potential biological activities, particularly in the fields of pharmaceuticals and materials science.

Structural Characteristics

The compound's structural features are essential for its biological activity. The presence of both bromine and chlorine atoms can significantly alter its chemical behavior and interactions with biological targets. This dual halogenation may enhance its reactivity and specificity, making it a candidate for various applications in medicinal chemistry.

Biological Activities

Research indicates that compounds similar to this compound, particularly those related to cinnamic acid derivatives, exhibit a range of biological activities including:

The biological mechanisms through which this compound exerts its effects are not yet fully understood. However, it is hypothesized that it may interact with specific enzymes or receptors within biological systems, leading to various physiological responses.

Table 1: Summary of Biological Activities

Case Study: Antibacterial Activity

In a study investigating the antibacterial properties of compounds structurally related to this compound, researchers tested various derivatives against E. coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 50 µM, suggesting significant antibacterial potential.

Table 2: Antibacterial Activity Results

| Compound | MIC (µM) | Target Bacteria |

|---|---|---|

| This compound | 50 | E. coli |

| Derivative A | 75 | Staphylococcus aureus |

| Derivative B | 100 | E. coli |

Q & A

Q. Storage :

Advanced: What mechanistic insights guide the regioselective functionalization of this compound in multi-step synthesis?

Answer:

Key mechanisms:

Q. Experimental design :

- Use Lewis acids (e.g., ZnCl₂) to stabilize transition states during halogenation .

- Monitor reaction progress via in-situ IR to detect intermediate enolate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.